Cas no 27304-02-5 (Benzo[1,2-b:5,4-b']difuran-4,8-dione,2,3-dihydro-5-methyl-2-(1-methylethenyl)-, (-)- (9CI))
![Benzo[1,2-b:5,4-b']difuran-4,8-dione,2,3-dihydro-5-methyl-2-(1-methylethenyl)-, (-)- (9CI) structure](https://ko.kuujia.com/scimg/cas/27304-02-5x500.png)
27304-02-5 structure
상품 이름:Benzo[1,2-b:5,4-b']difuran-4,8-dione,2,3-dihydro-5-methyl-2-(1-methylethenyl)-, (-)- (9CI)
Benzo[1,2-b:5,4-b']difuran-4,8-dione,2,3-dihydro-5-methyl-2-(1-methylethenyl)-, (-)- (9CI) 화학적 및 물리적 성질
이름 및 식별자
-
- Benzo[1,2-b:5,4-b']difuran-4,8-dione,2,3-dihydro-5-methyl-2-(1-methylethenyl)-, (-)- (9CI)
- 5-methyl-2-propan-2-ylidene-3H-furo[3,2-f][1]benzofuran-4,8-dione
- (-)-2,3-Dihydro-2-isopropenyl-5-methylbenzo(1,2-b:5,4-b')difuran-4,8-dione
- Benzo(1,2-b:5,4-b')difuran-4,8-dione, 2,3-dihydro-2-isopropenyl-5-methyl-, (-)-
- Dihydrocyperaquinone
- DTXSID50181752
- 27304-02-5
-
- 인치: InChI=1S/C14H12O4/c1-6(2)9-4-8-11(15)10-7(3)5-17-14(10)12(16)13(8)18-9/h5,9H,1,4H2,2-3H3
- InChIKey: NBEKXDAUYUYRQM-UHFFFAOYSA-N
- 미소: CC(C1CC2C(C3C(C)=COC=3C(=O)C=2O1)=O)=C
계산된 속성
- 정밀분자량: 244.07356
- 동위원소 질량: 244.073559
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 4
- 중원자 수량: 18
- 회전 가능한 화학 키 수량: 0
- 복잡도: 508
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 56.5
- 소수점 매개변수 계산 참조값(XlogP): 2.8
실험적 성질
- 밀도: 1.32
- 비등점: 423°Cat760mmHg
- 플래시 포인트: 209.6°C
- 굴절률: 1.591
- PSA: 56.51
Benzo[1,2-b:5,4-b']difuran-4,8-dione,2,3-dihydro-5-methyl-2-(1-methylethenyl)-, (-)- (9CI) 관련 문헌
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
27304-02-5 (Benzo[1,2-b:5,4-b']difuran-4,8-dione,2,3-dihydro-5-methyl-2-(1-methylethenyl)-, (-)- (9CI)) 관련 제품
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